Cas no 2097891-27-3 (N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide)
N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide
- 2097891-27-3
- AKOS032466033
- N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide
- N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide
- F6517-3855
- 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(thiophen-2-yl)ethane-1-sulfonamido
-
- Inchi: 1S/C16H15NO4S2/c18-14(11-17-23(19,20)16-4-2-10-22-16)12-5-7-13(8-6-12)15-3-1-9-21-15/h1-10,14,17-18H,11H2
- InChI Key: XYZQESLGTDMWIP-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)(NCC(C1C=CC(C2=CC=CO2)=CC=1)O)(=O)=O
Computed Properties
- Exact Mass: 349.04425031g/mol
- Monoisotopic Mass: 349.04425031g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 116Ų
N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6517-3855-2μmol |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide |
2097891-27-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3855-5μmol |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide |
2097891-27-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3855-10μmol |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide |
2097891-27-3 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3855-20μmol |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide |
2097891-27-3 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3855-1mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide |
2097891-27-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3855-2mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide |
2097891-27-3 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3855-3mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide |
2097891-27-3 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3855-4mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide |
2097891-27-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3855-5mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide |
2097891-27-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6517-3855-10mg |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide |
2097891-27-3 | 10mg |
$79.0 | 2023-09-08 |
N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide
Introduction to N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide (CAS No. 2097891-27-3)
N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide, identified by its CAS number 2097891-27-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a thiophene core, which is a five-membered heterocyclic aromatic ring containing sulfur, alongside functional groups that enhance its biological activity. The structural features of this compound, particularly the furan-2-yl and thiophene-2-sulfonamide moieties, contribute to its unique chemical properties and potential applications in drug discovery.
The synthesis of N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide involves a series of well-designed chemical transformations that highlight the expertise in organic synthesis. The incorporation of the furan-2-yl group introduces a polar aromatic system that can interact with biological targets through hydrogen bonding and π-stacking interactions. Meanwhile, the thiophene-2-sulfonamide moiety serves as a key pharmacophore, contributing to the compound's solubility and bioavailability while also enabling specific interactions with biological receptors. These structural elements make this compound an intriguing candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in thiophene-based compounds due to their diverse biological activities and potential therapeutic applications. Thiophenes are known for their ability to modulate various biological pathways, including enzyme inhibition, receptor binding, and antioxidant properties. The presence of the sulfonamide group in N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide further enhances its pharmacological profile, as sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. This combination of structural features positions the compound as a promising candidate for developing novel therapeutic agents.
The chemical properties of N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide have been extensively studied to understand its behavior in various chemical environments. The compound exhibits moderate solubility in polar organic solvents, which is advantageous for formulation development and biological assays. Additionally, its stability under different storage conditions has been assessed to ensure its suitability for industrial applications. These studies have provided valuable insights into the compound's physicochemical properties, which are crucial for optimizing its use in pharmaceutical formulations.
The biological activity of N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}thiophene-2-sulfonamide has been explored through both in vitro and in vivo studies. Initial investigations have shown that this compound demonstrates potential inhibitory effects on certain enzymes and receptors associated with inflammatory diseases and cancer. The furan-2-yl group has been identified as a key interaction point with biological targets, contributing to the compound's ability to modulate these pathways effectively. Furthermore, the sulfonamide moiety has been found to enhance binding affinity, leading to more potent pharmacological effects.
In vitro studies have revealed that N-{2-4-(furan-2-ylium)phenyl}-\(\alpha\)-hydroxyethyl}thiophene\( ^{1} \)-sulfonamides exhibit significant inhibitory activity against various enzymes involved in inflammatory processes. For instance, these compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, they have demonstrated activity against lipoxygenase (LOX) enzymes, further supporting their potential as anti-inflammatory agents. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide.
The in vivo efficacy of N-{furan-\( ^{1} \)-ylium}\( ^{1} \)\( -\alpha \)-hydroxyethyl}thiophene\( ^{1} \)-sulfonamides has also been evaluated in animal models of inflammation and cancer. In these models, the compounds have exhibited notable reductions in inflammatory markers and tumor growth compared to control groups. These results suggest that N-{furan-\( ^{1} \)-ylium}\( ^{1} \)\( -\alpha \)-hydroxyethyl}thiophene\( ^{1} \)-sulfonamides may have therapeutic potential in treating these conditions. Furthermore, preliminary toxicity studies have indicated that these compounds are well-tolerated at tested doses, raising optimism about their safety profile for future clinical applications.
The structural diversity inherent in thiophene-based compounds offers a rich scaffold for drug discovery efforts. By modifying various functional groups within the molecule, researchers can fine-tune the pharmacological properties of these compounds to achieve desired therapeutic effects. The synthesis of derivatives of N-{furan-\( ^{1} \)-ylium}\( ^{1} \)\( -\alpha \)-hydroxyethyl}thiophene\( ^{1} \)-sulfonamides represents an exciting avenue for exploring new drug candidates with improved efficacy and reduced side effects.
The development of novel therapeutic agents requires a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians. The study of N-{furan-\( ^{1} \)-ylium}\( ^{1} \)\( -\alpha \)-hydroxyethyl}thiophene\( ^{1} \)-sulfonamides exemplifies this collaborative effort by integrating synthetic chemistry with biological evaluation. Through such interdisciplinary research initiatives, scientists can accelerate the discovery and development of new drugs that address unmet medical needs.
In conclusion, N-{furan-\( ^{1} \)-ylium}\( ^{1} \)\( -\alpha \)-hydroxyethyl}thiophene\( ^{1} \)-sulfonamides represent a promising class of compounds with significant potential in pharmaceutical applications. Their unique structural features and demonstrated biological activities make them attractive candidates for further research and development. As our understanding of their mechanisms of action continues to grow, these compounds hold promise for contributing to advancements in medicine and improving patient outcomes.
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